molecular formula C15H17N5O B2745686 (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide CAS No. 1241698-11-2

(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide

Cat. No. B2745686
CAS RN: 1241698-11-2
M. Wt: 283.335
InChI Key: WBOXLKLUCRYAKY-UHFFFAOYSA-N
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Description

“(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are fused heterocyclic systems with significant chemical, biological, and medicinal properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been explored in various studies . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines have been systematized according to the method to assemble the pyrazolopyridine system . The reactions involve the use of a, -unsaturated compounds in reactions with N-nucleophiles .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Chemical Synthesis and Structural Studies : Compounds similar to "(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide" have been used in the preparation of various heterocyclic compounds. For example, Quiroga et al. (1999) synthesized 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, demonstrating their structural and tautomeric properties through NMR and X-ray diffraction studies (Quiroga et al., 1999).

  • Antimicrobial Activity : Bondock et al. (2008) utilized a similar cyanoacetamide derivative as a key intermediate for synthesizing new heterocycles incorporating antipyrine moiety, which exhibited significant antimicrobial activity (Bondock et al., 2008).

  • Utility in Heterocyclic Synthesis : Fadda et al. (2012) reported on the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of cyanoacetamide derivatives in generating bioactive heterocyclic frameworks (Fadda et al., 2012).

Novel Compounds and Biological Activity

  • Synthesis of New Heterocycles with Biological Activities : Research into the synthesis of novel heterocycles based on cyanoacetamide derivatives has shown potential in creating compounds with antimicrobial and antioxidant activities. For instance, Gouda et al. (2010) explored the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which showed promising antimicrobial properties (Gouda et al., 2010).

  • Detection of Cyanide Anions : A study by Lou et al. (2010) developed a novel iridium(III) complex based on a similar compound for the highly selective and sensitive detection of cyanide anions, showcasing the application of such compounds in environmental monitoring and safety (Lou et al., 2010).

Mechanism of Action

While the specific mechanism of action for “(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide” is not mentioned in the retrieved papers, pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridines could involve exploring different types and positions of the hydrophilic fragments to synthesize new compounds . Additionally, further studies could focus on the development of new synthesis processes .

properties

IUPAC Name

(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-9(2)18-15(21)12(7-16)5-11-6-13-10(3)19-20(4)14(13)17-8-11/h5-6,8-9H,1-4H3,(H,18,21)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXLKLUCRYAKY-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}-N-(propan-2-yl)prop-2-enamide

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